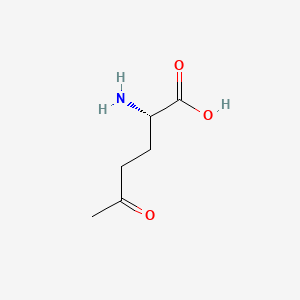
5-Oxo-L-norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Oxo-L-Norleucine can be synthesized through various methods. One common approach involves the biosynthesis from lysine by three enzymes in bacteria . The compound can also be prepared through chemical synthesis involving the diazotization of L-norleucine .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces bacteria . The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-L-Norleucine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different amino acid analogs.
Substitution: It can undergo substitution reactions, particularly at the diazo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amino acid analogs.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-Oxo-L-Norleucine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a tool to study enzyme mechanisms.
Biology: The compound is used to investigate metabolic pathways involving glutamine.
Medicine: It has shown potential as an anticancer agent by inhibiting glutamine-dependent tumor growth.
Industry: It is used in the production of pharmaceuticals and as a biochemical research tool.
Mechanism of Action
5-Oxo-L-Norleucine exerts its effects by acting as a glutamine antagonist. It inhibits various glutamine-utilizing enzymes by covalently binding to their active sites . This inhibition disrupts metabolic pathways that rely on glutamine, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
L-Glutamine: Structurally similar but functions as a natural amino acid.
6-Diazo-5-oxo-L-norleucine: Another name for 5-Oxo-L-Norleucine, highlighting its diazo group.
Azaserine: Another glutamine antagonist with similar inhibitory effects on glutamine-utilizing enzymes.
Uniqueness: this compound is unique due to its diazo group, which allows it to covalently bind to enzyme active sites, making it a potent inhibitor of glutamine-dependent processes . This property distinguishes it from other similar compounds and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(8)2-3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
KSIJECNNZVKMJG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


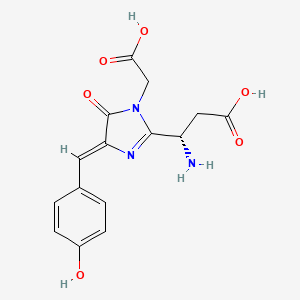
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
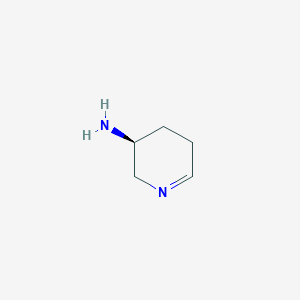
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
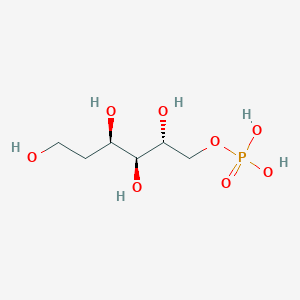
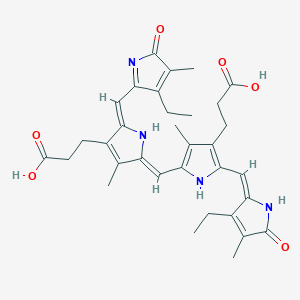
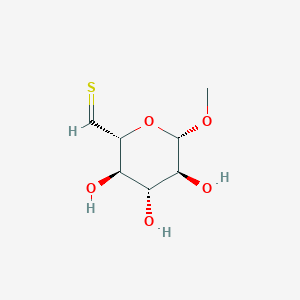
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)
![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
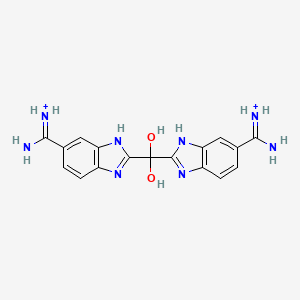
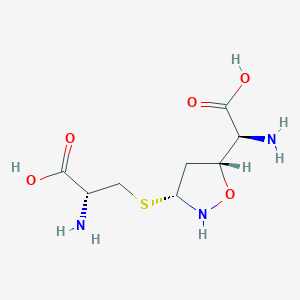
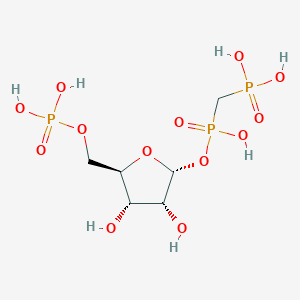
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
